molecular formula C22H31Cl3N2O3 B3404478 1-(4-Benzylpiperazin-1-YL)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-OL dihydrochloride CAS No. 1216928-87-8

1-(4-Benzylpiperazin-1-YL)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-OL dihydrochloride

Cat. No. B3404478
CAS RN: 1216928-87-8
M. Wt: 477.8 g/mol
InChI Key: XCJOMXNJCDDPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for the study and application of this compound are not well-documented in the available literature .

properties

CAS RN

1216928-87-8

Product Name

1-(4-Benzylpiperazin-1-YL)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-OL dihydrochloride

Molecular Formula

C22H31Cl3N2O3

Molecular Weight

477.8 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;dihydrochloride

InChI

InChI=1S/C22H29ClN2O3.2ClH/c23-20-6-8-22(9-7-20)28-15-14-27-18-21(26)17-25-12-10-24(11-13-25)16-19-4-2-1-3-5-19;;/h1-9,21,26H,10-18H2;2*1H

InChI Key

XCJOMXNJCDDPQC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COCCOC3=CC=C(C=C3)Cl)O.Cl.Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COCCOC3=CC=C(C=C3)Cl)O.Cl.Cl

Origin of Product

United States

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